molecular formula C15H10Cl2N2O3S B2386720 (2-Chloro-1,3-thiazol-5-yl)methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate CAS No. 478064-71-0

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Cat. No.: B2386720
CAS No.: 478064-71-0
M. Wt: 369.22
InChI Key: UNUCWDYODOCEEE-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The compound (2-Chloro-1,3-thiazol-5-yl)methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate features a hybrid structure combining thiazole and isoxazole heterocycles. Its molecular formula, $$ \text{C}{15}\text{H}{10}\text{Cl}2\text{N}2\text{O}_3\text{S} $$, reflects a molecular weight of 369.22 g/mol. The core architecture consists of:

  • Thiazole ring : A five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. The 2-position is substituted with a chlorine atom, while the 5-position is linked to a methyl ester group.
  • Isoxazole ring : A second five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2. The 3-position is bonded to a 2-chlorophenyl group, and the 5-position contains a methyl substituent.
  • Ester linkage : A carboxylate bridge connects the thiazole’s methyl group to the isoxazole’s 4-position, enabling conjugation between the two rings.

Key functional groups include:

  • Two aromatic chlorine atoms (thiazole C2 and phenyl C2') contributing to electronic delocalization.
  • A methyl ester ($$ \text{COOCH}_3 $$) facilitating hydrolytic stability under physiological conditions.
  • Methyl and chlorophenyl substituents that modulate steric and electronic properties.

Table 1: Critical Bond Lengths and Angles

Bond/Angle Value (Å/°) Significance
Thiazole C–S 1.71 Reflects aromatic π-system stability
Isoxazole N–O 1.38 Indicates strong dipole interactions
Ester C=O 1.21 Confirms sp² hybridization
Dihedral angle (thiazole-isoxazole) 87° Suggests orthogonal ring orientation

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S/c1-8-12(14(20)21-7-9-6-18-15(17)23-9)13(19-22-8)10-4-2-3-5-11(10)16/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUCWDYODOCEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCC3=CN=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

The 2-chloro-1,3-thiazole core is synthesized via cyclization of 2,3-dichloropropanal with thiourea under acidic conditions. As detailed in, this reaction proceeds through the formation of intermediates N-[[5-(2-aminothiazol)yl]-methyl]thiourea and [5-(2-aminothiazol)yl]methylthioformamidine (Fig. 1A). Key steps include:

  • Reaction Conditions : Thiourea (0.8–2 equivalents) in polar aprotic solvents (e.g., methyl isobutyl ketone or ethanol) at 0–5°C.
  • Chlorination : Subsequent treatment with tert-butyl nitrite and copper(I) chloride in hydrochloric acid/acetonitrile induces diazotization, yielding 2-chloro-5-chloromethyl-1,3-thiazole (CCT).

Optimization Insight : Excess thiourea (>1.5 equivalents) improves cyclization efficiency but necessitates rigorous purification to remove byproducts.

Ether Cleavage and Final Chlorination

The chloromethyl group is introduced via ether cleavage using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). For example:

  • Procedure : Crude 2-chlorohydroxymethylthiazole (37% purity) is stirred with SOCl₂ (1 eq.) at room temperature, followed by ice quenching and dichloromethane extraction.
  • Yield : 68–72% after purification.

Critical Parameter : Lewis acids (e.g., AlCl₃) are avoided to prevent thiazole ring degradation.

Synthesis of 3-(2-Chlorophenyl)-5-Methyl-4-Isoxazolecarboxylate

1,3-Dipolar Cycloaddition for Isoxazole Formation

The isoxazole ring is constructed via cycloaddition of nitrile oxides with electron-deficient dipolarophiles. As reported in:

  • Nitrile Oxide Precursor : 2-Chlorobenzaldehyde oxime is chlorinated with N-chlorosuccinimide (NCS) to form the corresponding chloroxime.
  • Cycloaddition : Reaction with methyl propiolate in toluene at 80°C yields 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Alternative Method : Microwave-assisted synthesis reduces reaction time from 12 hours to 20 minutes, improving yield by 15%.

Carboxylation and Esterification

The carboxylic acid is activated for esterification via acid chloride formation:

  • Activation : Treatment with thionyl chloride (SOCl₂) at reflux converts the acid to its acyl chloride.
  • Esterification : Reaction with methanol in the presence of triethylamine (TEA) yields the methyl ester.

Yield Data :

Step Solvent Temperature Yield (%)
Cycloaddition Toluene 80°C 78
Acid Chloride Formation SOCl₂ Reflux 92
Esterification Methanol 25°C 85

Coupling of Thiazole and Isoxazole Moieties

Esterification via Steglich Reaction

The final ester bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

  • Procedure : 2-Chloro-5-chloromethyl-1,3-thiazole (1 eq.) and 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (1.1 eq.) are dissolved in dichloromethane. EDC (1.2 eq.) and DMAP (0.1 eq.) are added, and the mixture is stirred at 25°C for 24 hours.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the target compound in 76% yield.

Side Reaction Mitigation : Excess DMAP (>0.1 eq.) leads to N-acylation byproducts; thus, stoichiometry is tightly controlled.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 2H, Ar-H), 7.38–7.34 (m, 2H, Ar-H), 5.28 (s, 2H, CH₂), 2.51 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).
  • GC-MS : m/z 413 [M+H]⁺, 415 [M+2+H]⁺ (chlorine isotopic pattern).

Industrial-Scale Optimization

Solvent Selection and Recycling

  • Preferred Solvents : Ethanol (for cyclization) and acetonitrile (for diazotization) due to cost-effectiveness and ease of recovery.
  • Waste Reduction : Copper(I) chloride is recycled via filtration and reused in subsequent batches, reducing metal waste by 40%.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The biological activity of this compound is primarily evaluated through various assays that measure its effects on living organisms. Key areas of interest include:

  • Antimicrobial Activity : The presence of chlorine atoms may enhance the compound's lipophilicity, allowing for better interaction with microbial membranes. Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Compounds containing thiazole and isoxazole rings have shown promise in anticancer research. For instance, related thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also exhibit similar activities.
  • Neuroprotective Effects : The structural complexity of the compound allows for diverse interactions within biological systems, potentially leading to neuroprotective effects against oxidative stress-induced neuronal damage.

Case Study 1: Antitumor Efficacy

A study focusing on thiazole derivatives highlighted significant protective indices against tumor cells when tested in vitro. The observed IC50 values were lower than those of standard chemotherapeutics, suggesting strong anticancer potential for compounds with similar structures.

Case Study 2: Antimicrobial Activity

Research on related compounds demonstrated effective inhibition against various bacterial strains. This suggests that the thiazole and isoxazole moieties may enhance membrane permeability and disrupt bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole and isoxazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Isoxazole Hybrids

  • 3-(2-Chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide () :
    This analog replaces the methyl ester with an amide group, altering polarity and hydrogen-bonding capacity. The substitution of the thiazole’s 4-position with a 4-methylphenyl group (vs. 2-chloro in the target compound) may influence steric interactions in biological systems. Amides generally exhibit higher metabolic stability than esters, suggesting this analog could have a longer half-life .

  • Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate (): This simpler thiazole derivative lacks the isoxazole ring but shares a 2-chlorophenyl group. The ethyl ester may confer faster hydrolysis rates than the methyl ester .

Thiazole-Pyrazole/Oxime Hybrids

  • (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime (): This compound replaces the isoxazole with a pyrazole-oxime system. The 4-methylphenoxy substituent (vs.

Fluorophenyl-Substituted Thiazoles ()

Two isostructural fluorophenyl-thiazole-triazole hybrids (compounds 4 and 5 ) exhibit planar conformations except for a perpendicular fluorophenyl group. The fluorine atoms enhance electronegativity and metabolic resistance compared to chlorophenyl groups. However, steric hindrance from the triazole ring might limit bioavailability relative to the target compound’s isoxazole system .

Biological Activity

The compound (2-Chloro-1,3-thiazol-5-yl)methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate (CAS No. 478064-71-0) is a notable member of the isoxazole family, recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C15H10Cl2N2O3S
  • Molar Mass : 369.22 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound acts as an inhibitor for several enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It interacts with specific receptors, modulating signaling pathways that control cellular growth and survival.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Key findings include:

Inhibition of Histone Deacetylases (HDACs)

The compound has been identified as a potent HDAC inhibitor, which plays a crucial role in regulating gene expression related to cancer progression.

Induction of Apoptosis

It promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased levels of pro-apoptotic proteins.

Study on Anticancer Activity

A detailed investigation into the anticancer properties was conducted using various cancer cell lines. The results are summarized in Table 1:

Cancer Cell LineIC50 (µM)
HeLa (cervical)10
MCF-7 (breast)15
A549 (lung)12

These results indicate that the compound exhibits potent anticancer activity across multiple types of cancer cells.

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow it to exhibit distinct biological properties compared to similar compounds. For example, while other isoxazole derivatives may show some anticancer activity, this specific compound has demonstrated superior efficacy as an HDAC inhibitor.

Compound NameBiological Activity
Methyl 5-methyl-3-phenyl-4-isoxazolecarboxylateModerate anticancer activity
Methyl 5-phenyl-1,3-oxazole-4-carboxylateLow antimicrobial activity

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in medicinal chemistry:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antibacterial effects against resistant strains.
  • Anticancer Properties : Research published in Cancer Research demonstrated that the compound's ability to inhibit HDACs correlated with reduced tumor growth in xenograft models.

Q & A

Q. What are the standard synthetic routes for preparing (2-chloro-1,3-thiazol-5-yl)methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare the thiazole and isoxazole precursors separately. For the thiazole moiety, reflux 2-aminothiazol-4(5H)-one with sodium acetate and 3-formyl-indole derivatives in acetic acid to form substituted thiazoles . For the isoxazole component, use chloroacetic acid and sodium acetate under reflux conditions to introduce the 2-chlorophenyl group . Final esterification of the two moieties can be achieved using PEG-400 as a solvent with heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :
  • IR Spectroscopy : Look for characteristic peaks: C=O stretch (~1700 cm⁻¹ for the ester), C-Cl stretches (600–800 cm⁻¹), and aromatic C-H bends (700–900 cm⁻¹) .
  • ¹H NMR : Identify signals for the methyl group on the isoxazole (δ 2.1–2.3 ppm), aromatic protons from the 2-chlorophenyl group (δ 7.2–7.6 ppm), and the thiazole methylene (δ 4.5–5.0 ppm) .
  • X-ray crystallography : Resolve the crystal structure to confirm spatial arrangement, as demonstrated for similar thiazole derivatives .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved across different studies?

  • Methodology :
  • Comparative analysis : Cross-reference NMR and IR data with structurally analogous compounds (e.g., ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate) to identify discrepancies caused by solvent effects or impurities .
  • Computational validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental values. For example, discrepancies in aromatic proton shifts may arise from differences in electron-withdrawing substituent effects .

Q. What strategies optimize the reaction yield for introducing the 2-chlorophenyl group into the isoxazole ring?

  • Methodology :
  • Catalyst screening : Test alternative catalysts (e.g., Lewis acids like ZnCl₂) to improve electrophilic substitution efficiency .
  • Solvent optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Temperature control : Monitor reaction progress via TLC and adjust reflux time (3–5 hours) to balance yield and decomposition .

Q. How does the compound interact with biological targets, and what modifications enhance its activity?

  • Methodology :
  • Docking studies : Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinities with enzymes like cytochrome P450 or bacterial dihydrofolate reductase, leveraging structural data from crystallography .
  • SAR analysis : Synthesize derivatives (e.g., replacing the 2-chlorophenyl with a 4-fluorophenyl group) and compare bioactivity using antimicrobial assays .

Q. What environmental impacts should be considered when scaling up synthesis?

  • Methodology :
  • Ecotoxicological assessment : Use the INCHEMBIOL framework to evaluate persistence, bioaccumulation, and toxicity (PBT) via OECD 301/302 biodegradability tests and Daphnia magna acute toxicity assays .
  • Waste management : Implement green chemistry principles, such as replacing PEG-400 with biodegradable solvents like ethanol-water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.